Structural Differentiation: 4-Chlorophenyl vs. Unsubstituted Phenyl at Pyrazoline C-3
The target compound carries a 4-chlorophenyl group at the pyrazoline C-3 position, whereas the closest commercially catalogued analog, 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 442649-92-5), bears an unsubstituted phenyl ring . The para-chloro substituent increases molecular weight by 34.45 Da, raises the calculated logP, and introduces a hydrogen-bond acceptor (Cl) that is absent in the des-chloro analog [1]. In kinase inhibitor optimization campaigns, such halogen substitutions frequently modulate potency and selectivity through halogen bonding and hydrophobic packing [2].
| Evidence Dimension | Molecular weight and halogen substitution pattern |
|---|---|
| Target Compound Data | MW = 386.86 g/mol; 4-Cl substituent present |
| Comparator Or Baseline | CAS 442649-92-5: MW = 352.41 g/mol; no halogen substituent |
| Quantified Difference | ΔMW = +34.45 g/mol; ΔCl count = +1 |
| Conditions | Calculated from molecular formula (C₁₈H₁₅ClN₄O₂S vs. C₁₈H₁₆N₄O₂S) |
Why This Matters
The presence of the 4-chloro substituent alters both steric and electronic properties relative to the des-chloro analog, which may translate to differential kinase binding; however, no measured potency data exist to quantify this difference.
- [1] SpectraBase. quinoxaline, 6-[3-(4-chlorophenyl)-4,5-dihydro-1-(methylsulfonyl)-1H-pyrazol-5-yl]-. Compound ID: Ioz2opCUpyv. View Source
- [2] Saxty G, Murray CW, Berdini V, et al. Pyrazolyl quinoxaline kinase inhibitors. US Patent 8,895,601. The patent teaches that halogen substitution on the aryl ring modulates FGFR/VEGFR potency exemplified by related compounds. View Source
